(O-Phenylenedioxy)diacetonitrile

Overview

Description

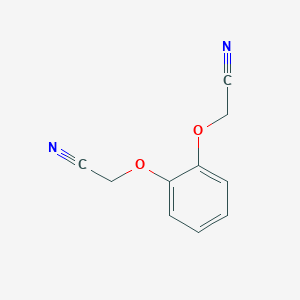

(O-Phenylenedioxy)diacetonitrile (CAS 27165-64-6) is a diacetonitrile derivative featuring an o-phenylenedioxy backbone (a benzene ring with two oxygen atoms at adjacent positions) and two terminal cyano (-CN) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

(O-Phenylenedioxy)diacetonitrile can be synthesized through the reaction of 1,2-dihydroxybenzene with cyanomethyl ether. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 84-87°C and using solvents like chloroform or methanol.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and controlled reaction conditions to ensure the purity and yield of the final product. The compound is often stored at -20°C to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

(O-Phenylenedioxy)diacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form simpler compounds.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different nitrile derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenoxyacetonitriles .

Scientific Research Applications

(O-Phenylenedioxy)diacetonitrile is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of (O-Phenylenedioxy)diacetonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

Diacetonitrile derivatives differ primarily in their aromatic linkers, which influence their reactivity and applications. Key examples include:

Key Observations :

- Electronic Effects : The o-phenylenedioxy group introduces electron-withdrawing oxygen atoms, likely enhancing polarity and hydrogen-bonding capacity compared to purely hydrocarbon linkers (e.g., biphenyl or terphenyl). This could influence catalytic activity or COF stability .

- Conjugation Length : TPDAN’s terphenyl linker enables extended π-conjugation, improving light absorption and electron transport in photocatalytic applications .

Biological Activity

(O-Phenylenedioxy)diacetonitrile, with the chemical formula CHNO and a molecular weight of 188.18 g/mol, is a compound that has garnered attention for its biological activity and potential applications in various fields. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound interacts with specific molecular targets, influencing various biochemical pathways. Its biological activity is primarily attributed to its ability to modulate enzyme functions and receptor interactions, leading to significant physiological responses.

The mechanism of action involves:

- Receptor Binding: The compound binds to certain receptors, which can alter cellular signaling pathways.

- Enzyme Modulation: It can inhibit or activate specific enzymes, affecting metabolic processes within cells.

This dual action allows this compound to participate in diverse biological functions, including potential therapeutic effects.

Case Studies

-

Proteomic Studies:

- In proteomic research, this compound has been utilized to study protein interactions and modifications. Its role as a biochemical probe facilitates the understanding of complex biological systems.

- Antioxidant Activity:

-

Antimicrobial Properties:

- Preliminary investigations have shown that this compound possesses antimicrobial activity against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Protects against oxidative stress | |

| Antimicrobial | Exhibits activity against specific bacteria | |

| Proteomic Applications | Used as a biochemical probe in studies |

Synthetic Routes

This compound can be synthesized through the reaction of 1,2-dihydroxybenzene with cyanomethyl ether in the presence of a base like sodium hydroxide. The reaction conditions typically involve temperatures between 84-87°C using solvents such as chloroform or methanol.

Industrial Applications

In addition to its research applications, this compound is used in the production of various industrial chemicals. Its unique chemical structure allows it to serve as a building block for more complex molecules, particularly in the synthesis of β-adrenergic stimulants.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (O-Phenylenedioxy)diacetonitrile, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution reactions. For example, sulphonyl diacetonitrile derivatives are synthesized using sodium L-ascorbate as a catalyst in ethanol-water mixtures under mild conditions (50–60°C), yielding high-purity products . Optimization involves adjusting solvent polarity (e.g., acetonitrile or DMF), reaction temperature (60–80°C), and stoichiometric ratios of precursors (e.g., aryl halides and cyanide sources) to minimize by-products .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm nitrile (-C≡N) and aryl ether (-O-) groups.

- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~1250 cm (C-O-C stretch) .

- XRD : Resolve crystal packing and bond angles (e.g., monoclinic systems with β = 104.38°) .

- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns .

Q. How is this compound utilized as an intermediate in organic synthesis?

The compound serves as a precursor for:

- Heterocyclic Systems : Pyrazole and pyridine derivatives via cycloaddition reactions .

- Functionalized Polymers : Coordination with transition metals (e.g., Cu(I)) to build porous organic frameworks .

- Sulfonyl-Substituted Compounds : Green synthesis of 2-amino-4H-pyrans using multicomponent reactions .

Advanced Research Questions

Q. What mechanistic insights can computational methods provide for reactions involving this compound?

Density Functional Theory (DFT) studies reveal:

- Electrophilic Reactivity : The sulfonyl group enhances electrophilicity at the cyano carbon, favoring nucleophilic attacks (e.g., by azides or amines) .

- Transition States : Energy barriers for ring-opening reactions in cyclopropane-linked diacetonitriles .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing activation energy .

Q. How can contradictions in reported synthesis yields be resolved?

Discrepancies arise from:

- Catalyst Choice : Sodium L-ascorbate (yield: 85–90%) vs. traditional bases like KCO (yield: 60–70%) .

- Temperature Control : Side reactions (e.g., hydrolysis) dominate above 80°C . Resolution : Design DoE (Design of Experiments) to test variables systematically .

Q. What crystallographic data are critical for understanding the solid-state behavior of this compound derivatives?

Example crystal data for a thiadiazole-linked derivative:

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 8.5305, 14.2102, 7.8803 |

| β (°) | 104.381 |

| V (ų) | 925.32 |

| Z | 4 |

| This monoclinic packing influences stability and solubility . |

Q. How does this compound interact with biological systems?

Studies on analogous compounds suggest:

- Enzyme Inhibition : Pyridine-linked derivatives bind to kinase active sites via hydrogen bonding .

- Antimicrobial Activity : Sulfonyl groups disrupt bacterial membrane integrity . Methodology : Molecular docking and MIC assays using Gram-positive/negative strains .

Q. What strategies assess the environmental impact of this compound degradation?

- Hydrolysis Studies : Monitor degradation products (e.g., carboxylic acids) in aqueous buffers at varying pH .

- Ecotoxicity Assays : Use Daphnia magna or algae to evaluate LC values .

- Computational Tools : EPA’s EPI Suite predicts biodegradation pathways and toxicity .

Properties

IUPAC Name |

2-[2-(cyanomethoxy)phenoxy]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELKMBLYTGHWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC#N)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465042 | |

| Record name | 2,2'-[1,2-Phenylenebis(oxy)]diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27165-64-6 | |

| Record name | 2,2'-[1,2-Phenylenebis(oxy)]diacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.